1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-
Description
The compound 1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- features a core isoindole-1,3-dione scaffold substituted with a sulfonylethyl group linked to a phenyltetrazole moiety.
Properties
IUPAC Name |
2-[2-(1-phenyltetrazol-5-yl)sulfonylethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4S/c23-15-13-8-4-5-9-14(13)16(24)21(15)10-11-27(25,26)17-18-19-20-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCBPKWSGGQGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- typically involves multi-step organic reactions One common method includes the reaction of phthalic anhydride with amines to form isoindole derivativesThe sulfonyl group is often introduced via sulfonation reactions using reagents like sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. The incorporation of the tetrazole ring in this compound may enhance its interaction with various biological targets involved in cancer progression. For instance, certain isoindole derivatives have shown promising results against different cancer cell lines by inducing apoptosis and inhibiting proliferation .
Anti-inflammatory Properties
Compounds similar to 1H-Isoindole-1,3(2H)-dione have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The presence of the sulfonyl group may contribute to its effectiveness by facilitating interactions with the enzyme active sites .
Antimicrobial Activity
The unique structural features of this compound suggest potential antimicrobial properties. Research has indicated that certain isoindole derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .
Building Block for Drug Development
The compound serves as a versatile building block in organic synthesis for developing new pharmaceuticals. Its functional groups allow for further modifications, leading to a variety of derivatives with tailored biological activities. For example, modifications at the tetrazole or sulfonyl groups can yield compounds with enhanced selectivity or potency against specific targets .
Molecular Probes
Due to its unique chemical structure, this compound can also be utilized as a molecular probe in biochemical assays. Its ability to selectively bind to certain proteins or enzymes makes it valuable for studying biological pathways and mechanisms .
Case Studies and Research Findings
Several studies have documented the applications of isoindole derivatives:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- involves its interaction with specific molecular targets. The tetrazole ring and sulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table compares the target compound with structurally related isoindole-1,3-dione derivatives:
Key Observations
Functional Group Impact: The sulfonyl group in the target compound and derivatives increases polarity compared to non-sulfonyl analogs (e.g., ). This may affect solubility and binding interactions in biological systems. Tetrazole vs. Tetrazoles are known for metabolic resistance, which is advantageous in drug design .
Thermal Stability :
- Compounds like 13c () exhibit high melting points (>300°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding from NH groups). The target compound may share similar thermal stability due to its rigid aromatic core .
Synthetic Routes :
- describes refluxing in dioxane with thiosemicarbazide or benzohydrazide to form triazolidin/thioxo derivatives. The target compound’s synthesis might involve sulfonylation of a tetrazole precursor under similar conditions .
Biological Relevance :
- Isoindole-dione derivatives are associated with pesticidal activity (e.g., folpet in ). The phenyltetrazole-sulfonyl combination in the target compound could enhance bioactivity against pests or pathogens, though specific data is needed .
Research Findings and Data Gaps
- Spectroscopic Data : While IR and NMR data are available for analogs (e.g., 13c in ), the target compound’s spectral properties remain uncharacterized. Predictions suggest prominent C=O (isoindole-dione) and S=O (sulfonyl) IR absorptions .
Biological Activity
1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
- CAS Number : 14835-59-7
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways:
1. Enzyme Inhibition
- Xanthine Oxidase (XO) : This enzyme is crucial in purine metabolism and the production of uric acid. The compound has shown significant inhibitory effects on XO, with an IC₅₀ value indicating potency comparable to standard inhibitors like allopurinol .
- Carbonic Anhydrase Isoenzymes (hCA I and hCA II) : These enzymes play a role in maintaining acid-base balance. The compound exhibits substantial inhibition against these isoenzymes, suggesting potential applications in treating conditions like glaucoma and epilepsy .
2. Anti-inflammatory Activity
Research indicates that derivatives of isoindole compounds can modulate pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Specifically, the compound enhances anti-inflammatory factors like interleukin-10 (IL-10) while inhibiting pro-inflammatory cytokines .
Biological Activity Data
The biological activities of the compound have been summarized in the following table:
Study on Enzyme Inhibition
In a recent study, novel hybrid isoindole derivatives were synthesized and evaluated for their enzyme inhibition properties. Compounds containing a tetrazole moiety showed promising results against XO and carbonic anhydrases, highlighting the importance of structural modifications in enhancing biological activity .
Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of isoindole derivatives, demonstrating their ability to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory markers. This dual action suggests their potential utility in treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics due to its moderate lipophilicity (LogP = 4.219). This property may enhance its bioavailability and therapeutic efficacy when administered.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, particularly for introducing the sulfonyl-tetrazole-ethyl substituent?
Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation and tetrazole ring formation. Key steps:
- Sulfonylation: React a thiol-containing precursor with a sulfonating agent (e.g., chlorosulfonic acid) under anhydrous conditions .
- Tetrazole Formation: Use [2+3] cycloaddition between nitriles and sodium azide, catalyzed by ammonium chloride, at 80–100°C .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Challenges: Competing side reactions during sulfonylation; optimize stoichiometry and temperature to suppress byproducts .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H-NMR: Identify protons on the phthalimide core (δ 7.6–8.1 ppm) and ethyl-sulfonyl chain (δ 3.5–4.2 ppm). Compare with analogous derivatives (e.g., 2-phenylphthalimide, δ 7.5–7.9 ppm) .
- Mass Spectrometry (EI-MS): Look for molecular ion peaks (e.g., m/z ~450–500) and fragmentation patterns consistent with the sulfonyl-tetrazole group .
- FT-IR: Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and tetrazole (C=N stretch at ~1600 cm⁻¹) functionalities .
Q. How can solubility and stability be assessed for this compound in different solvents?
Methodological Answer:
- Solubility Screening: Test in DMSO, DMF, THF, and acetonitrile using UV-Vis spectroscopy (λmax ~250–300 nm). Phthalimide derivatives often show higher solubility in polar aprotic solvents .
- Stability Studies: Conduct accelerated degradation tests under acidic/basic conditions (pH 1–12) and monitor via HPLC. Sulfonyl groups may hydrolyze under strong bases .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the tetrazole-sulfonyl moiety during synthesis?
Methodological Answer:
- Computational Studies: Use density functional theory (DFT) to model the sulfonylation transition state. Focus on the electrophilicity of the sulfur atom and steric effects from the phenyl group .
- Kinetic Analysis: Monitor reaction progress via in situ IR spectroscopy to determine rate constants for tetrazole ring closure .
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- Hyphenated Techniques: Combine LC-MS to detect trace impurities (e.g., unreacted intermediates) .
- X-ray Crystallography: Resolve structural ambiguities by growing single crystals (solvent: DMF/EtOH) and comparing bond lengths/angles with published analogs (e.g., C–N bond in tetrazole: ~1.32 Å) .
Q. What strategies optimize the compound’s bioactivity in pharmacological assays?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with modified tetrazole substituents (e.g., electron-withdrawing groups) and test against target enzymes (e.g., kinases) .
- Molecular Docking: Simulate interactions with protein binding pockets (e.g., sulfonyl group as a hydrogen bond acceptor) using AutoDock Vina .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
